Cas no 678980-73-9 (BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-)

Benzene, 2-chloro-1,3-difluoro-5-(2-propenyl)-, is a fluorinated and chlorinated aromatic compound featuring an allyl substituent. Its unique structure, combining halogenated functional groups with an unsaturated side chain, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. The presence of both chloro and fluoro substituents enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the propenyl group offers opportunities for further functionalization via cross-coupling or addition reactions. This compound is valued for its stability, selectivity, and potential as a building block in the development of complex molecules. Proper handling is required due to its halogenated nature.
BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- structure
678980-73-9 structure
Product Name:BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-
CAS No:678980-73-9
MF:C9H7ClF2
MW:188.601688623428
MDL:MFCD11553703
CID:3372177
PubChem ID:55275322
Update Time:2025-10-25

BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-
    • 2-chloro-1,3-difluoro-5-prop-2-enylbenzene
    • 678980-73-9
    • 5-Allyl-2-chloro-1,3-difluorobenzene
    • AKOS006325398
    • MDL: MFCD11553703
    • Inchi: 1S/C9H7ClF2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h2,4-5H,1,3H2
    • InChI Key: LFHIXPCXEUGWTA-UHFFFAOYSA-N
    • SMILES: C1(F)=CC(CC=C)=CC(F)=C1Cl

Computed Properties

  • Exact Mass: 188.0204342Da
  • Monoisotopic Mass: 188.0204342Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

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BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- Suppliers

Amadis Chemical Company Limited
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(CAS:678980-73-9)BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-
Order Number:A1171443
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):793.0
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Additional information on BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-

Introduction to BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- CAS No. 678980-73-9

BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-, identified by the Chemical Abstracts Service Number (CAS No.) 678980-73-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic aromatics, featuring a benzene ring substituted with chloro, fluoro, and propenyl groups. Its unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for developing novel bioactive molecules.

The structural formula of BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- consists of a benzene core with substituents at the 2nd, 1st and 3rd positions being chloro and fluoro atoms, respectively, and a propenyl group at the 5th position. This arrangement creates a molecule with alternating electron-withdrawing (chloro and fluoro) and electron-donating (propenyl) groups, which can influence its reactivity and interaction with biological targets. The presence of both halogen atoms enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atoms in BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- contribute to these desirable properties by modulating electronic effects and steric hindrance around the benzene ring. This has led to its exploration in the design of drugs targeting various diseases, including cancer and infectious disorders. For instance, fluorinated benzene derivatives have been reported to exhibit potent inhibitory activity against enzymes like kinases and proteases by occupying specific binding pockets that are difficult to access with non-fluorinated analogs.

The propenyl group in BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- also plays a crucial role in determining its chemical behavior. This unsaturated aliphatic moiety can participate in Michael additions or Diels-Alder reactions, providing a versatile handle for further functionalization. Such reactivity is particularly useful in drug discovery pipelines where rapid diversification of molecular structures is essential for identifying lead compounds. Researchers have leveraged this property to synthesize libraries of derivatives with tailored pharmacological profiles by introducing additional substituents or modifying the double bond's geometry.

Current research trends highlight the compound's potential in developing next-generation therapeutics. For example, studies have demonstrated its utility in creating small-molecule inhibitors that disrupt protein-protein interactions critical for pathogenic processes. The combination of chloro and fluoro substituents enhances lipophilicity while maintaining solubility, making it an attractive scaffold for oral administration. Furthermore, computational modeling has been employed to predict how modifications at the 2-propenyl position could optimize binding affinity to target proteins without compromising safety margins.

Another emerging application of BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- is in agrochemical formulations. Fluorinated aromatic compounds are known for their efficacy against resistant pests due to their stability under environmental stressors. The unique substitution pattern of this compound allows it to be incorporated into novel pesticides that offer improved selectivity over non-fluorinated alternatives. This aligns with global efforts to develop sustainable agriculture practices by reducing chemical residues on crops while maintaining high yields.

From a synthetic chemistry perspective,BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- serves as a versatile precursor for constructing more complex molecules through sequential functionalization steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions enable precise control over regioselectivity when introducing new groups onto the benzene ring or extending chains from the propenyl moiety. These methodologies are essential for producing high-purity intermediates required by pharmaceutical manufacturers who adhere stringent quality control standards.

The industrial-scale production of BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)- has been optimized through continuous-flow reactors that enhance reaction efficiency while minimizing waste generation—a critical consideration given increasing regulatory pressures on chemical manufacturing processes worldwide. Such innovations not only improve cost-effectiveness but also align with green chemistry principles by promoting sustainable practices throughout drug development lifecycles.

In conclusion,BENZENE, 2-Chloro -1 ,3-difluoro -5-(propenyl)benzene CAS No .678980 -73 -9 represents an exciting opportunity at the intersection of medicinal chemistry , agrochemical science ,and materials science . Its unique structural features make it indispensable tool for designing molecules with tailored biological activities . As research progresses further ,this compound will undoubtedly continue inspire breakthroughs across multiple scientific disciplines .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:678980-73-9)BENZENE, 2-CHLORO-1,3-DIFLUORO-5-(2-PROPENYL)-
A1171443
Purity:99%
Quantity:1g
Price ($):793.0
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